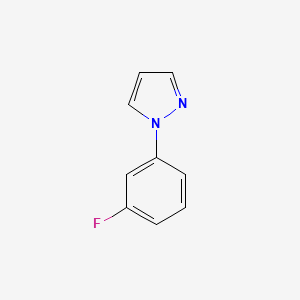

1-(3-fluorophenyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-(3-fluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJIQZLXMZCUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653284 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37649-86-8 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis of 1-(3-fluorophenyl)-1H-pyrazole

Executive Summary

The moiety 1-(3-fluorophenyl)-1H-pyrazole represents a critical pharmacophore in modern medicinal chemistry, serving as a scaffold for p38 MAP kinase inhibitors, agrochemical fungicides, and factor Xa inhibitors. Its structural integrity relies on the specific regiochemical attachment of the pyrazole nitrogen (N1) to the meta-fluorinated phenyl ring.

This technical guide provides two distinct, field-proven synthetic routes. Method A (Cyclocondensation) is the robust, high-atom-economy route preferred for gram-to-kilogram scale-up. Method B (Chan-Lam Coupling) is the mild, oxidative cross-coupling route ideal for late-stage functionalization and combinatorial library generation.

Retrosynthetic Analysis

To design an effective synthesis, we must visualize the disconnection of the target molecule. The two primary logic paths involve either constructing the pyrazole ring de novo or coupling a pre-formed pyrazole to an aryl partner.

Figure 1: Retrosynthetic logic showing the divergence between de novo ring formation (Route A) and metal-catalyzed coupling (Route B).

Method A: The Cyclocondensation Protocol (Scale-Up)

This method utilizes the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. It is the most cost-effective route for producing the target in bulk (>10g).

Mechanistic Rationale

The reaction proceeds via the in situ hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) to malonaldehyde. The hydrazine nucleophile attacks the carbonyl, followed by cyclization and elimination of water/alcohol. Acid catalysis is critical to accelerate acetal hydrolysis and the final aromatization step.

Experimental Protocol

Reagents:

-

3-Fluorophenylhydrazine hydrochloride (1.0 equiv)

-

1,1,3,3-Tetramethoxypropane (1.1 equiv)

-

Ethanol (Absolute, 10 volumes)

-

Conc. HCl (Catalytic, 0.1 equiv)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-fluorophenylhydrazine HCl (e.g., 10.0 g) in Ethanol (100 mL).

-

Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mL) in one portion.

-

Catalysis: Add concentrated HCl (0.5 mL). Note: The reaction is initially endothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (20% EtOAc/Hexane) or LCMS. The hydrazine starting material should be consumed.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

-

Partition: Pour the residue into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash combined organics with sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4.

-

Purification: Concentrate to dryness. The crude oil often solidifies or can be distilled under high vacuum. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Mechanistic Pathway

Figure 2: The acid-catalyzed cascade from acetal hydrolysis to aromatic pyrazole.

Method B: Chan-Lam Cross-Coupling (Medicinal Chemistry)

When starting from the commercially available 1H-pyrazole, the Chan-Lam coupling offers a mild, transition-metal-mediated route. Unlike Buchwald-Hartwig (Pd) or Ullmann (Cu-high temp), this reaction proceeds at room temperature under an aerobic atmosphere.

Mechanistic Rationale

This oxidative coupling utilizes Copper(II) acetate. The key feature is the use of atmospheric oxygen to re-oxidize the copper species, allowing the cycle to turn over. A base (Pyridine or TEA) is required to activate the boronic acid and deprotonate the pyrazole.

Experimental Protocol

Reagents:

-

3-Fluorophenylboronic acid (1.5 equiv)[1]

-

Cu(OAc)2 (0.1 - 1.0 equiv) Note: 1.0 equiv often yields faster kinetics, but 0.1 equiv works with sufficient O2 sparging.

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

4Å Molecular Sieves (activated)

Step-by-Step Workflow:

-

Setup: Charge a flask with 1H-Pyrazole (1.0 g), 3-Fluorophenylboronic acid (3.1 g), and Cu(OAc)2 (2.6 g, 1.0 equiv for max yield).

-

Solvent: Add DCM (50 mL) and Pyridine (2.4 mL). Add 1g of activated molecular sieves (critical for absorbing water generated during boronic acid activation).

-

Atmosphere: Attach a drying tube or leave open to air. For best results, sparge with dry air or O2 balloon for the first 15 minutes.

-

Agitation: Stir vigorously at Room Temperature (25°C) for 24-48 hours. The reaction mixture will turn from blue/green to a dark slurry.

-

Quench: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

-

Workup: Wash the filtrate with 1M HCl (to remove pyridine) and then sat. NaHCO3.

-

Purification: Concentrate and purify via column chromatography.

Catalytic Cycle

Figure 3: The oxidative Chan-Lam cycle showing the critical role of O2 in accessing the Cu(III) intermediate.

Characterization & Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

NMR Spectroscopy (400 MHz, CDCl3)[2][3][4][5]

-

1H NMR:

-

Pyrazole Ring: Look for a doublet (~7.9 ppm, H4/H5) and a triplet/doublet (~6.5 ppm, H4).

-

Aryl Ring: Complex multiplet pattern at 7.0–7.5 ppm.

-

-

19F NMR:

-

Single Peak: Expect a singlet (or multiplet depending on decoupling) around -110 to -113 ppm . This confirms the presence of the fluorine and the absence of defluorinated byproducts.

-

Mass Spectrometry (LC-MS)

-

ESI+: [M+H]+ = 163.06 (Calculated).

-

Impurity Watch:

-

Method A: Check for uncyclized hydrazone (M+18).

-

Method B: Check for homocoupled biphenyls (from boronic acid).

-

Comparative Analysis

| Feature | Method A: Cyclocondensation | Method B: Chan-Lam Coupling |

| Primary Use Case | Bulk Scale-up (>10g) | Library Synthesis / MedChem |

| Yield | High (85-95%) | Moderate (60-80%) |

| Atom Economy | High | Low (Stoichiometric Copper often used) |

| Cost | Low (Hydrazine is cheap) | High (Boronic acids/Catalysts) |

| Purification | Simple (Crystallization/Distillation) | Difficult (Copper removal required) |

| Reaction Time | Fast (3-5 hours) | Slow (24-48 hours) |

References

-

Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944.

-

Altman, R. A., & Buchwald, S. L. (2006).[3] "Cu-Catalyzed Ullmann-Type Coupling: Synthesis of N-Arylazoles." Organic Letters, 8(13), 2779-2782.

-

BenchChem. "Synthesis of 1-(4-bromophenyl)-1H-pyrazole via Cyclocondensation." (Protocol adapted for 3-fluoro analog).

- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-fluorophenyl)-1H-pyrazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and employs established structure-property relationship principles to offer reliable estimations. This document will delve into the structural and electronic characteristics, spectroscopic profile, and key physicochemical parameters influencing its behavior in various systems. Furthermore, it outlines prevalent synthetic methodologies and discusses potential applications, providing a solid foundation for researchers and developers working with this and similar molecular scaffolds.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of functional molecules.[1] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, impart upon it the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions.[1] These characteristics are fundamental to the diverse biological activities exhibited by pyrazole derivatives, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The substitution of a phenyl group at the N1 position, and the introduction of a fluorine atom on this ring, as in 1-(3-fluorophenyl)-1H-pyrazole, significantly modulates its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This guide will provide an in-depth analysis of 1-(3-fluorophenyl)-1H-pyrazole, a molecule of interest in drug discovery and materials science. The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it an attractive moiety for medicinal chemists.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these core properties is critical for predicting its behavior in both chemical and biological systems.

Structural and Electronic Properties

1-(3-fluorophenyl)-1H-pyrazole consists of a planar pyrazole ring linked to a 3-fluorophenyl group via a nitrogen-carbon bond. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This, in turn, influences the electron density of the pyrazole ring system.

Molecular Structure of 1-(3-fluorophenyl)-1H-pyrazole

Caption: 2D structure of 1-(3-fluorophenyl)-1H-pyrazole.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | PubChem |

| Molecular Weight | 162.17 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined. Expected to be a low-melting solid. | - |

| Boiling Point | Not experimentally determined. | - |

| XlogP | 2.3 | PubChemLite |

| pKa | Not experimentally determined. The pyrazole ring is weakly basic. | - |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol and DMSO.[2] | - |

Spectroscopic Characterization

The structural elucidation of 1-(3-fluorophenyl)-1H-pyrazole relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral features can be inferred from the analysis of closely related N-phenylpyrazole derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the fluorophenyl rings. The protons on the pyrazole ring (at positions 3, 4, and 5) will appear as distinct multiplets. The protons on the 3-fluorophenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be influenced by the electronegative fluorine atom.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of the C-F bond in the 3-fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For 1-(3-fluorophenyl)-1H-pyrazole, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (162.17).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and a characteristic C-F stretching vibration.

Synthesis and Reactivity

The synthesis of 1-arylpyrazoles is a well-established area of organic chemistry, with several reliable methods available.

General Synthetic Approach

A common and versatile method for the synthesis of 1-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.[4] For 1-(3-fluorophenyl)-1H-pyrazole, this would involve the reaction of 3-fluorophenylhydrazine with a suitable three-carbon building block.

General Synthesis of 1-Arylpyrazoles

Caption: A generalized workflow for the synthesis of 1-arylpyrazoles.

Experimental Protocol: Synthesis of 1-(3-fluorophenyl)-1H-pyrazole

The following is a representative, generalized protocol based on established literature for the synthesis of similar N-arylpyrazoles.[5]

Materials:

-

3-Fluorophenylhydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

Concentrated sulfuric acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazine Salt Preparation: A solution of 3-fluoroaniline in hydrochloric acid is treated with sodium nitrite at 0-5°C to form the corresponding diazonium salt. This is then reduced in situ with a suitable reducing agent (e.g., sodium sulfite) to yield 3-fluorophenylhydrazine hydrochloride.

-

Condensation and Cyclization:

-

To a solution of 3-fluorophenylhydrazine hydrochloride in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Slowly add 1,1,3,3-tetramethoxypropane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-fluorophenyl)-1H-pyrazole.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The melting point of the purified product should be determined and compared to literature values if available.

Applications and Biological Relevance

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorophenyl group often enhances biological activity.[6] Derivatives of 1-phenylpyrazole are known to exhibit a wide range of pharmacological effects.

Potential Therapeutic Areas

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic properties. For example, a derivative of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated as a novel anti-inflammatory agent.[7]

-

Anticancer: The pyrazole nucleus is a common feature in many anticancer agents. The substitution pattern on the phenyl ring can be tuned to achieve selectivity for different cancer cell lines.[8]

-

Antimicrobial: Pyrazole derivatives have also been explored for their antibacterial and antifungal activities.[6]

Role in Drug Design

The 3-fluorophenyl group in 1-(3-fluorophenyl)-1H-pyrazole plays a crucial role in its drug-like properties. The fluorine atom can:

-

Enhance Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

-

Modulate Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Drug Development Workflow

Caption: A simplified representation of the drug development pipeline where a molecule like 1-(3-fluorophenyl)-1H-pyrazole could be a starting point.

Conclusion

1-(3-fluorophenyl)-1H-pyrazole is a molecule with significant potential in both medicinal chemistry and materials science. While a complete experimental dataset of its physicochemical properties is not yet available, this guide has provided a thorough overview based on established chemical principles and data from related compounds. The presence of the pyrazole core and the 3-fluorophenyl substituent creates a unique combination of electronic and steric properties that make it an attractive candidate for further investigation. The synthetic routes are well-established, allowing for the accessible production of this and related compounds for further study. As research in this area continues, a more detailed experimental characterization of 1-(3-fluorophenyl)-1H-pyrazole will undoubtedly emerge, further solidifying its role as a valuable building block in the development of new technologies and therapeutics.

References

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022-04-05). MDPI. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2023-09-25). Indian Journal of Chemistry (IJC). [Link]

-

Current status of pyrazole and its biological activities. (2016). PMC. [Link]

-

Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021-10-10). NIH. [Link]

-

N-Heterocyclic Olefins of Pyrazole and Indazole. (2015-05-28). American Chemical Society. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2022-06-13). ACS Omega. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). PMC - NIH. [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2022-04-25). PMC. [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). MDPI. [Link]

-

Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.. ResearchGate. [Link]

-

Pyrazole - Solubility of Things. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2022-09-19). The Journal of Organic Chemistry. [Link]

-

4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2011). Digital CSIC. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022-12-10). PMC - NIH. [Link]

-

Complete Assignment of NMR Data of 22 phenyl-1H-pyrazoles' Derivatives. (2011-08). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. archives.ijper.org [archives.ijper.org]

An In-Depth Technical Guide to 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel therapeutic agents. While the primary search for 1-(3-fluorophenyl)-1H-pyrazole did not yield a specific CAS number, this guide focuses on its closely related and well-documented derivative, providing in-depth protocols for its synthesis, characterization, and insights into its application in drug development.

Introduction: The Prominence of Fluorinated Phenylpyrazoles in Medicinal Chemistry

The introduction of a fluorine atom into a phenylpyrazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 3-fluorophenyl substitution, in particular, can enhance metabolic stability, binding affinity, and cell permeability. Pyrazole derivatives are integral to a wide range of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide will delve into the specifics of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a versatile intermediate for creating diverse compound libraries for drug screening.

Core Compound Identification: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Due to the limited availability of data for 1-(3-fluorophenyl)-1H-pyrazole, this guide will focus on the synthetically accessible and commercially available derivative, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

| Identifier | Value | Source |

| CAS Number | 936940-82-8 | [1] |

| Molecular Formula | C₁₀H₇FN₂O | [1] |

| Molecular Weight | 190.17 g/mol | [1] |

| IUPAC Name | 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Appearance | Brown powder/crystals | [1] |

Synthesis and Mechanistic Insights

The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Approach

A prevalent method for synthesizing pyrazole cores involves the reaction of a β-dicarbonyl compound with a hydrazine. The reaction proceeds through a condensation reaction to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.

Caption: General synthetic pathway for 1,3-disubstituted pyrazoles.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol outlines a representative synthesis of a 1,3-disubstituted pyrazole, which can be adapted for 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Materials:

-

3-Fluorophenylhydrazine hydrochloride

-

Appropriate 1,3-dicarbonyl synthon (e.g., a formyl-substituted β-ketoester)

-

Glacial acetic acid

-

Ethanol

-

Oxidizing agent (e.g., air, mild chemical oxidant)

Procedure:

-

Hydrazine Salt Neutralization: Dissolve 3-fluorophenylhydrazine hydrochloride in water and neutralize with a mild base (e.g., sodium bicarbonate) to obtain the free hydrazine. Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

-

Condensation Reaction: In a round-bottom flask, dissolve the 1,3-dicarbonyl synthon in ethanol. Add a stoichiometric equivalent of the 3-fluorophenylhydrazine solution.

-

Cyclization: Add a catalytic amount of glacial acetic acid to the reaction mixture. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized compound must be confirmed through the analytical techniques detailed in the following section. The presence of the desired product can be initially assessed by TLC, observing the disappearance of starting materials and the appearance of a new spot.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from the fluorophenyl and pyrazole rings, and a characteristic signal for the aldehyde proton.

-

¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the aromatic carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde.

-

¹⁹F NMR: Confirms the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A powerful technique to assess the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.

-

Thin Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity.

Caption: A typical analytical workflow for compound characterization.

Applications in Drug Discovery and Development

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a valuable starting material for the synthesis of a wide array of biologically active molecules. The aldehyde functionality is a versatile handle for further chemical modifications.

Precursor for Bioactive Molecules

The aldehyde group can be readily converted into other functional groups, such as:

-

Oximes, hydrazones, and semicarbazones: These derivatives often exhibit enhanced biological activity.

-

Carboxylic acids: Through oxidation, leading to another key functional group for amide bond formation.

-

Alcohols: Via reduction, providing a site for ether or ester linkages.

-

Amines: Through reductive amination, allowing for the introduction of diverse amine-containing side chains.

Role in the Synthesis of Anti-inflammatory and Anti-cancer Agents

The 1-(3-fluorophenyl)-1H-pyrazole moiety is a recognized pharmacophore in the design of anti-inflammatory and anti-cancer drugs. The aldehyde derivative provides a convenient entry point for the synthesis of compounds that can be screened for these activities. For instance, it is a key intermediate in the synthesis of certain pyrazole-based disubstituted ureas that have shown potential as anti-melanoma agents.[1]

Conclusion

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal building block for medicinal chemists and drug discovery scientists. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutic candidates. The analytical protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers working with this important class of compounds. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of new and effective drugs.

References

Sources

spectroscopic data (NMR, IR, MS) of 1-(3-fluorophenyl)-1H-pyrazole

[1]

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 1-(3-fluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document details the specific Nuclear Magnetic Resonance (

Introduction & Structural Significance[1][2][3]

The 1-aryl-pyrazole moiety is a privileged structure in drug discovery.[1] The introduction of a fluorine atom at the meta position of the phenyl ring modulates metabolic stability (blocking metabolic soft spots) and lipophilicity without significantly altering steric bulk.[1]

-

Compound Name: 1-(3-Fluorophenyl)-1H-pyrazole[1][2][3][4][5][6]

-

Molecular Formula:

-

Molecular Weight: 162.16 g/mol

-

Structural Features:

Synthesis Context (Purity & Impurities)

Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for identifying trace impurities.[1] This compound is typically synthesized via a Copper-Catalyzed Ullmann Coupling :

-

Reagents: 1H-Pyrazole + 1-Bromo-3-fluorobenzene (or 1-Iodo-3-fluorobenzene).[1]

-

Catalyst: CuI / Ligand (e.g., DMEDA or 1,10-phenanthroline).[1]

-

Base:

or -

Common Impurities: Unreacted halide, bis-arylated species, or regioisomers (though

is the only nucleophilic site in unsubstituted pyrazole, functionalized derivatives may yield isomers).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][9][10]

The NMR analysis of this compound is dominated by the heteronuclear coupling between the fluorine nucleus (

Proton NMR ( H NMR)[1][10][11]

-

Solvent:

(Reference: -

Key Feature: The fluorine atom splits the phenyl protons into complex multiplets due to

and

Pyrazole Ring Protons

The pyrazole ring protons appear as distinct signals. The

-

H-5 (Position 5): Most deshielded pyrazole proton due to proximity to the electronegative

and the anisotropic effect of the phenyl ring.[1] Appears as a doublet ( -

H-3 (Position 3): Deshielded, but typically slightly upfield of H-5.[1]

-

H-4 (Position 4): Significantly upfield compared to H-3 and H-5, appearing in the alkene/aromatic region.[1]

Phenyl Ring Protons (3-Fluoro substituted)

The 3-fluorophenyl system creates a distinct 4-spin system (ABCDX, where X is Fluorine).[1]

-

H-2' (Ortho to F and N): Appears as a doublet of doublets (dd) or a triplet-like signal due to coupling with Fluorine (

) and H-4' ( -

H-4' (Para to N, Ortho to F): Appears as a multiplet (td or ddd), showing strong coupling to Fluorine.[1]

-

H-5' (Meta to N and F): Appears as a pseudo-triplet (td) due to overlap of

couplings.[1] -

H-6' (Ortho to N, Para to F): Appears as a doublet of multiplet , primarily coupled to H-5'.[1]

Table 1: Characteristic

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-2' | 7.50 - 7.55 | dt or dd | Ortho to F; highly deshielded by N-aryl.[1] | |

| H-4' | 6.95 - 7.05 | tddd (m) | Shielded by F (ortho); distinct multiplet.[1] | |

| H-5' | 7.35 - 7.45 | td (m) | Meta to F; standard aromatic triplet look.[1] | |

| H-6' | 7.45 - 7.52 | ddd | Ortho to Pyrazole; overlaps with H-2'.[1] | |

| H-3 (Py) | 7.72 - 7.76 | d | Pyrazole ring; meta to N1. | |

| H-4 (Py) | 6.45 - 6.50 | dd | Pyrazole ring; most shielded.[1] | |

| H-5 (Py) | 7.90 - 7.95 | d | Pyrazole ring; ortho to N1 (deshielded).[1] |

Carbon-13 NMR ( C NMR)[1]

-

Key Feature: Large C-F coupling constants allow for immediate assignment of the phenyl ring carbons.[1]

Table 2: Characteristic

| Carbon | Shift ( | Coupling Pattern | Assignment | |

| C-3' | 163.5 | Doublet ( | C-F ipso carbon (Distinctive). | |

| C-1' | 141.2 | Doublet ( | Ipso to Pyrazole (N-linked).[1] | |

| C-5' | 130.8 | Doublet ( | Meta to Fluorine. | |

| C-4 (Py) | 107.8 | Singlet ( | - | Pyrazole C4 (High electron density).[1] |

| C-6' | 114.5 | Doublet ( | Para to Fluorine. | |

| C-4' | 113.8 | Doublet ( | Ortho to Fluorine. | |

| C-2' | 106.9 | Doublet ( | Ortho to Fluorine (Shielded).[1] | |

| C-3 (Py) | 141.5 | Singlet ( | - | Pyrazole C3. |

| C-5 (Py) | 127.0 | Singlet ( | - | Pyrazole C5.[1] |

Fluorine-19 NMR ( F NMR)[1]

Mass Spectrometry (MS)[1][10]

Ionization & Molecular Ion[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode (

) is standard for nitrogen heterocycles.[1] -

Molecular Ion (

): -

Protonated Ion (

):

Fragmentation Pattern

Under Collision-Induced Dissociation (CID) or Electron Impact (EI):

-

Loss of

(28 Da): A characteristic pathway for pyrazoles, involving ring opening.[1] -

Loss of HCN (27 Da): Fragmentation of the heterocyclic ring.[1]

-

C-N Bond Cleavage: Loss of the pyrazole ring to generate the fluorophenyl cation (

).[1]

Diagnostic Ions:

-

(

-

(

-

(

Infrared Spectroscopy (IR)[1][3][11]

Visual Analysis & Logic Pathways

Fragmentation & NMR Logic Diagram

Caption: Analytical workflow for confirming 1-(3-fluorophenyl)-1H-pyrazole structure via NMR coupling constants and MS fragmentation pathways.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh approximately 5–10 mg of the sample.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS.-

Note: If the sample is an HCl salt, use

and add a drop of

-

-

Acquisition:

-

Run

(16 scans, 2 sec delay). -

Run

(decoupled or coupled). -

Run

(requires higher concentration, ~20-30 mg, 1024 scans).[1]

-

Protocol B: LC-MS Analysis

References

-

Begtrup, M., et al. "13C NMR of Pyrazoles."[1][8] Magnetic Resonance in Chemistry, vol. 31, no. 5, 1993.[1] Link (Foundational data on pyrazole carbon shifts).[1]

-

Claramunt, R. M., et al. "A theoretical study of multinuclear coupling constants in pyrazoles."[1][8] Magnetic Resonance in Chemistry, vol. 43, 2005.[1] Link (Coupling constant verification).[1]

-

Li, B., et al. "Exploratory Process Development of Lorlatinib... Suzuki coupling with a pyrazole."[9] Reaction Chemistry & Engineering, 2018.[1] Link (Synthesis context for N-aryl pyrazoles).

-

PubChem Database. "Compound Summary: 1-Phenylpyrazole (Analogous Structure)."[1] National Library of Medicine.[1] Link (Used for baseline shift comparison).[1]

-

Reich, H. J. "Structure Determination Using Spectroscopic Methods: 19F NMR."[1][10] University of Wisconsin-Madison.[1] Link (Reference for Fluorine coupling constants).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (1 x 25 g) | Reagentia [reagentia.eu]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. ossila.com [ossila.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 7. jocpr.com [jocpr.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-1H-pyrazole in Common Laboratory Solvents

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) dictate its journey from a promising lead to a viable therapeutic agent. Among these, aqueous solubility stands as a paramount hurdle.[1] Poorly soluble compounds often face a cascade of challenges, including limited and variable oral bioavailability, which can obscure the true dose-response relationship and complicate preclinical and clinical development.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive framework for understanding and determining the solubility of a promising heterocyclic compound, 1-(3-fluorophenyl)-1H-pyrazole.

While specific experimental solubility data for 1-(3-fluorophenyl)-1H-pyrazole is not yet widely published, this document serves as a practical, in-depth manual. It outlines the theoretical underpinnings and field-proven experimental protocols necessary to characterize its solubility profile. By treating this compound as a case study, we will navigate the logical progression from theoretical prediction to rigorous experimental validation, providing you with the tools to confidently assess any NCE that crosses your bench.

Physicochemical Profile and Theoretical Solubility Considerations

Before any wet lab experimentation, an in silico and theoretical assessment of the molecule provides invaluable guidance for experimental design. The solubility of a compound is intrinsically linked to its physicochemical properties.[2]

Core Molecular Attributes

1-(3-fluorophenyl)-1H-pyrazole is a small molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a 3-fluorophenyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing pharmacokinetic profiles.[4][5]

To build a theoretical solubility profile, we must first estimate key parameters:

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A higher LogP generally correlates with lower aqueous solubility. The LogP value provides a guideline for predicting solubility; a LogP of 1 suggests a 10:1 preference for the organic phase over the aqueous phase, indicating hydrophobicity.[6] For 1-(3-fluorophenyl)-1H-pyrazole, we can anticipate a moderately lipophilic character due to the presence of the phenyl ring.

-

pKa: The ionization state of a compound significantly influences its aqueous solubility. Pyrazole itself is a weak base. The pKa of the conjugate acid is approximately 2.5. The introduction of the electron-withdrawing fluorophenyl group is likely to further decrease the basicity of the pyrazole ring. This suggests that at physiological pH (around 7.4), 1-(3-fluorophenyl)-1H-pyrazole will be predominantly in its neutral, un-ionized form.

The General Solubility Equation (GSE)

A useful tool for a first-pass theoretical estimation of aqueous solubility is the General Solubility Equation (GSE):

LogS = 0.8 - LogP - 0.01(MP - 25)

Where:

-

LogS is the logarithm of the molar solubility (mol/L).

-

LogP is the octanol-water partition coefficient.

-

MP is the melting point in degrees Celsius.

This equation highlights the inverse relationship between solubility and both lipophilicity and melting point.[7] Using predicted values for LogP and an estimated melting point, a preliminary LogS value can be calculated, which helps in setting the concentration ranges for experimental determination.

Experimental Determination of Solubility: A Dual-Pronged Approach

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[8]

-

Kinetic Solubility: This is the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO), begins to precipitate.[9][10] It's a measure of a compound's ability to stay in a supersaturated solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[8] This is a more time-consuming but crucial measurement for lead optimization and preformulation studies.[9]

High-Throughput Kinetic Solubility Determination via Nephelometry

This method is designed for rapid screening and relies on detecting light scattering caused by the formation of precipitate.[11]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-fluorophenyl)-1H-pyrazole in 100% DMSO.

-

Serial Dilution: In a 384-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into a clear-bottomed 384-well microplate.

-

Buffer Addition: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations with a final DMSO concentration of ≤2%.[9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[12]

-

Nephelometric Reading: Measure the light scattering in each well using a laser nephelometer.[11] An increase in scattered light indicates the presence of precipitate.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline, indicating precipitation.

Caption: Kinetic Solubility Workflow via Nephelometry.

Causality and Trustworthiness: The use of DMSO is a standard practice for kinetic assays as it can dissolve a wide range of organic compounds.[13] However, it's crucial to maintain a low final DMSO concentration to minimize its co-solvent effects and potential for direct enzyme inhibition in subsequent biological assays.[14] The nephelometric endpoint is a direct physical measurement of precipitate formation, providing a self-validating system for determining the point of insolubility.[11]

Gold-Standard Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility and is recognized by regulatory bodies.[15] It involves equilibrating an excess of the solid compound with the solvent over an extended period.[15]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Addition: Add an excess amount of solid 1-(3-fluorophenyl)-1H-pyrazole to a series of glass vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile, methanol, dichloromethane). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[16]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare serial dilutions of the clear supernatant. Analyze the concentration of 1-(3-fluorophenyl)-1H-pyrazole in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Calculation: Calculate the original concentration in the saturated supernatant, which represents the thermodynamic solubility of the compound in that solvent.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Causality and Trustworthiness: This method's reliability stems from allowing the system to reach a true thermodynamic equilibrium.[17] The protocol's self-validating nature is ensured by confirming that the measured solubility is constant over time, indicating that equilibrium has indeed been achieved. The use of a validated analytical method like HPLC-UV or LC-MS for quantification ensures accuracy and precision in the final solubility value. This method aligns with guidelines such as USP General Chapter <1236>.[17][18]

Data Summary and Interpretation

The data obtained from these experiments should be compiled into a clear, comparative table. Below is a hypothetical but plausible solubility profile for 1-(3-fluorophenyl)-1H-pyrazole based on its expected physicochemical properties.

| Solvent/Medium | Solvent Polarity | Type of Solubility | Method | Hypothetical Solubility (µg/mL) | Molar Solubility (mM) | USP Solubility Class |

| Water | Polar Protic | Thermodynamic | Shake-Flask | < 10 | < 0.06 | Very Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Kinetic | Nephelometry | ~25 | ~0.15 | Very Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Thermodynamic | Shake-Flask | ~15 | ~0.09 | Very Slightly Soluble |

| Ethanol | Polar Protic | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |

| Methanol | Polar Protic | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |

| Acetonitrile | Polar Aprotic | Thermodynamic | Shake-Flask | ~500 | ~3.08 | Soluble |

| Dichloromethane | Nonpolar | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |

| DMSO | Polar Aprotic | - | - | > 2000 | > 12.33 | Very Soluble |

Molecular Weight of 1-(3-fluorophenyl)-1H-pyrazole: 162.16 g/mol

Interpreting the Results:

-

Aqueous Solubility: The low hypothetical aqueous solubility in both water and PBS is expected for a molecule with a fluorophenyl group, suggesting it would likely be classified as a poorly soluble compound under the Biopharmaceutics Classification System (BCS).[15] This has significant implications for oral drug development, as low solubility can be a rate-limiting step for absorption.[1]

-

Kinetic vs. Thermodynamic: The kinetic solubility is often higher than the thermodynamic solubility. This is because the compound can exist in a temporary, supersaturated state before precipitating.[8] This difference is important; while kinetic data is useful for high-throughput screening, thermodynamic data is essential for formulation development.

-

Solubility in Organic Solvents: The high solubility in polar organic solvents like ethanol and methanol, as well as the nonpolar dichloromethane, is consistent with the "like dissolves like" principle.[4][19] The molecule possesses both polar (pyrazole ring) and nonpolar (fluorophenyl ring) characteristics, allowing for favorable interactions with a range of organic solvents. This information is critical for developing analytical methods, purification strategies, and potential formulations (e.g., co-solvent systems).

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility of 1-(3-fluorophenyl)-1H-pyrazole. By employing a dual strategy of high-throughput kinetic screening and gold-standard thermodynamic measurement, researchers can build a detailed and reliable solubility profile. The hypothetical data presented underscores the likely classification of this compound as poorly soluble in aqueous media, a critical piece of information that must be addressed early in the drug development process. Subsequent efforts should focus on solubility enhancement strategies, such as salt formation, co-crystallization, or formulation with enabling excipients, to overcome this potential roadblock to clinical success. The principles and protocols outlined herein are universally applicable and serve as a trusted guide for the solubility characterization of any NCE.

References

-

Al-Maaieh, A., & Al-Gousous, J. (2014). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol, 2(2). Retrieved from [Link]

-

Mitchell, J. B. O. (2016). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Molecular Informatics, 34(11-12), 736-742. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

-

LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

-

Stapleton, B. (2020). An Intro to Solubility. YouTube. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Ciuffi, M., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PLoS ONE, 7(5), e36429. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

White, A. D., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(1), 1-10. Retrieved from [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1875–1898. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Journal of Organic Chemistry. (2010). New Synthesis of Fluorinated Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

National Institutes of Health. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

-

USP-NF. (n.d.). <1236> Solubility Measurements ABSTRACT. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

ResearchGate. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

National Institutes of Health. (2019). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

-

ADMET and DMPK. (2019). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]

-

The Journal of Chemical Physics. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved from [Link]

-

ECA Foundation. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. asianpubs.org [asianpubs.org]

- 14. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. uspnf.com [uspnf.com]

- 18. biorelevant.com [biorelevant.com]

- 19. youtube.com [youtube.com]

discovery and history of fluorinated pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Among the heterocyclic systems that have been profoundly impacted by this strategy, the pyrazole nucleus stands out for its versatility and prevalence in a wide array of therapeutic agents and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of fluorinated pyrazole compounds. We will traverse the timeline from the foundational synthesis of the pyrazole ring to the confluence of classical heterocyclic chemistry with the burgeoning field of organofluorine science. This guide will elucidate the evolution of synthetic methodologies, from the use of fluorinated building blocks to the advent of sophisticated direct fluorination techniques. Through detailed mechanistic discussions, illustrative case studies of landmark compounds, and an examination of structure-activity relationships, this document offers researchers, scientists, and drug development professionals a deep, field-proven perspective on this vital class of molecules.

The Genesis of a Privileged Scaffold: The Knorr Pyrazole Synthesis

The history of pyrazole chemistry begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating substitutes for quinine, Knorr reported the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone, which would later form the basis of the first synthetic antipyretic drug, Antipyrine.[1] His seminal method, now known as the Knorr pyrazole synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[2] This reaction proved to be remarkably versatile, enabling the creation of a wide variety of substituted pyrazoles and laying the groundwork for over a century of heterocyclic chemistry.[2]

The fundamental mechanism of the Knorr synthesis is a testament to the principles of condensation chemistry. It proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical dicarbonyl compounds, and is influenced by the relative reactivity of the carbonyl groups and the steric and electronic nature of the hydrazine substituents.[2]

Protocol: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Reactants: Phenylhydrazine and ethyl acetoacetate.

-

Procedure:

-

Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate at ambient temperature.

-

An initial condensation reaction occurs, forming an oily intermediate and water.

-

Heat the mixture, typically on a water bath, to drive the cyclization and dehydration.

-

Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes from the reaction mixture.

-

The crystalline product can be isolated by filtration and purified by recrystallization.

-

Caption: Workflow of the Knorr Pyrazole Synthesis.

The Fluorine Revolution: A Paradigm Shift in Medicinal Chemistry

While pyrazole chemistry was maturing, a parallel revolution was beginning in the field of organofluorine chemistry. The first synthesis of an organofluorine compound, methyl fluoride, was reported as early as 1835.[3] However, it was not until the mid-20th century that the profound impact of fluorine on the properties of organic molecules began to be fully appreciated in the context of drug design. The introduction of fluorine can induce dramatic changes in a molecule's physicochemical and biological properties, including:

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage and often increasing a drug's half-life.[4]

-

Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[4]

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect, which can be used to fine-tune the acidity or basicity of nearby functional groups, thereby optimizing a drug's ionization state at physiological pH.[4]

-

Conformational Control and Binding Affinity: The small van der Waals radius of fluorine allows it to act as a bioisostere for a hydrogen atom, while its unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[4]

The convergence of these two fields—pyrazole chemistry and organofluorine chemistry—was inevitable and has led to the development of a plethora of highly effective fluorinated pyrazole-based drugs and agrochemicals.

The Evolution of Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has evolved significantly over the decades, moving from classical condensation reactions with fluorinated building blocks to more sophisticated methods involving direct fluorination of the pyrazole ring.

The Building Block Approach: Incorporating Fluorine from the Start

One of the most straightforward and widely used methods for synthesizing fluorinated pyrazoles is to employ a fluorinated precursor in a classical pyrazole synthesis, such as the Knorr reaction. The use of fluorinated 1,3-dicarbonyl compounds, for instance, provides a reliable route to pyrazoles bearing fluoroalkyl groups.

A prime example is the synthesis of pyrazoles containing a trifluoromethyl (CF3) group, a common motif in many pharmaceuticals. The reaction of a trifluoromethyl-β-diketone with a hydrazine derivative is a workhorse reaction in this context.

Caption: General workflow for synthesizing trifluoromethyl-pyrazoles.

The regioselectivity of this reaction is a critical factor. The highly electrophilic carbonyl carbon adjacent to the trifluoromethyl group is typically more susceptible to nucleophilic attack by the hydrazine. However, the choice of solvent and reaction conditions can be modulated to favor one regioisomer over another. For example, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity of pyrazole formation.[5]

The Rise of Direct Fluorination

While the building block approach is robust, the development of methods for the direct fluorination of a pre-formed pyrazole ring offers greater flexibility and efficiency in the later stages of a synthetic sequence. However, the direct fluorination of electron-rich heterocycles like pyrazole presents a significant challenge due to the high reactivity of these rings towards electrophiles and the strong oxidizing nature of many electrophilic fluorinating agents.[6]

Despite these difficulties, several methods for direct fluorination have been developed:

-

Electrophilic Fluorination: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, allows for the direct introduction of a fluorine atom onto the pyrazole ring, typically at the C4 position. These reactions often require careful optimization of conditions to avoid side reactions and decomposition.[4]

-

Nucleophilic Fluorination: The Balz-Schiemann reaction, a classical method for introducing fluorine into aromatic rings, can be adapted for pyrazoles. This involves the conversion of an aminopyrazole to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding fluoropyrazole.[7]

Modern Methods and Reagents

The contemporary synthetic chemist's toolbox for creating fluorinated pyrazoles is vast and continues to expand. This includes:

-

Cycloaddition Reactions: [3+2] cycloaddition reactions between in situ-generated nitrile imines and fluorinated alkenes or alkynes provide a powerful route to a variety of fluorinated pyrazoles.[8]

-

Trifluoromethylating Reagents: The development of shelf-stable, easy-to-handle electrophilic trifluoromethylating reagents (e.g., Togni reagents) has revolutionized the synthesis of trifluoromethyl-substituted heterocycles, including pyrazoles.[9]

Landmark Fluorinated Pyrazoles: From the Lab to the Market

The impact of fluorinated pyrazole chemistry is best illustrated by the numerous commercially successful products that have emerged from this field. Two of the most prominent examples are the anti-inflammatory drug Celecoxib and the insecticide Fipronil.

Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[10] A key feature of its structure is the trifluoromethyl-substituted pyrazole ring. The synthesis of Celecoxib is a classic example of the application of the Knorr pyrazole synthesis with a fluorinated building block.[11]

Synthetic Pathway of Celecoxib:

The synthesis involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11] This reaction proceeds with high regioselectivity to yield the desired Celecoxib scaffold.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |

| 2 | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine | Acid catalyst (e.g., acetic acid) | Celecoxib |

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. It acts by blocking GABA-gated chloride channels in the central nervous system of insects. The complex structure of Fipronil features a pyrazole ring substituted with several fluorine-containing groups, including a trifluoromethylsulfinyl moiety.

The synthesis of Fipronil is a multi-step process that highlights the challenges and ingenuity involved in constructing complex fluorinated heterocyclic molecules. The core pyrazole ring is typically formed through the reaction of a substituted hydrazine with a cyano-containing precursor. Subsequent transformations are then carried out to introduce the various functional groups, including the critical trifluoromethylsulfinyl side chain.

The Role of Fluorine in Modulating Bioactivity: Structure-Activity Relationship (SAR) Insights

The strategic placement of fluorine atoms on the pyrazole scaffold can have a profound impact on the biological activity of the resulting compound. The trifluoromethyl group in Celecoxib, for example, is crucial for its selective binding to the COX-2 enzyme. It occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring its selectivity.

In the case of Fipronil, the combination of the trifluoromethyl group on the phenyl ring and the trifluoromethylsulfinyl group on the pyrazole ring is essential for its potent insecticidal activity. These electron-withdrawing groups are believed to enhance the binding of the molecule to the insect GABA receptor.

Future Outlook and Emerging Trends

The field of fluorinated pyrazole chemistry is far from mature, and several exciting areas of research are currently being explored:

-

Novel Fluorinating Reagents: The development of new, more selective, and safer fluorinating and fluoroalkylating reagents will continue to be a major focus.

-

Asymmetric Synthesis: The synthesis of enantiomerically pure fluorinated pyrazoles is a growing area of interest, as the stereochemistry of these compounds can have a significant impact on their biological activity.

-

Flow Chemistry: The use of continuous flow technologies for fluorination reactions offers several advantages, including improved safety, scalability, and reaction control.

-

New Applications: The unique properties of fluorinated pyrazoles are being leveraged in new applications beyond medicine and agriculture, such as in materials science and as ligands in coordination chemistry.

Conclusion

From Ludwig Knorr's foundational discovery in a 19th-century German laboratory to the complex, multi-step syntheses of modern pharmaceuticals and agrochemicals, the journey of pyrazole chemistry is a rich and fascinating one. The strategic introduction of fluorine has added a new and powerful dimension to this journey, enabling the creation of molecules with precisely tuned properties and exceptional biological activity. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies continue to be developed, there is no doubt that fluorinated pyrazoles will remain at the forefront of innovation in drug discovery and beyond for the foreseeable future.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. Retrieved February 4, 2026, from [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). NIH. Retrieved February 4, 2026, from [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. Retrieved February 4, 2026, from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. Retrieved February 4, 2026, from [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Organofluorine chemistry. (n.d.). Royal Society Publishing. Retrieved February 4, 2026, from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved February 4, 2026, from [Link]

-

(PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). NIH. Retrieved February 4, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Celecoxib. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

- WO2011107998A1 - Process for synthesis of fipronil. (n.d.). Google Patents.

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. Retrieved February 4, 2026, from [Link]

-

Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- US8507693B2 - Process for synthesis of fipronil. (n.d.). Google Patents.

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

-

Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved February 4, 2026, from [Link]

- US7919633B2 - Process for preparation of celecoxib. (n.d.). Google Patents.

-

PROCESS FOR SYNTHESIS OF FIPRONIL. (2010). European Patent Office - EP 2542531 B1 - Googleapis.com. Retrieved February 4, 2026, from [Link]

-

Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Bentham Science. Retrieved February 4, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved February 4, 2026, from [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]